molecular formula C21H20N4O2 B10978306 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10978306
M. Wt: 360.4 g/mol
InChI Key: KNNLDNYGVMYACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide involves multiple steps. The key steps include the formation of the quinazolinone core and the subsequent attachment of the indole moiety. The synthetic route typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. This reaction forms the quinazolinone ring system.

    Attachment of Indole Moiety: The indole moiety is introduced by reacting the quinazolinone intermediate with an indole derivative. This step often involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups in the quinazolinone ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone or indole moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is investigated for its potential as a therapeutic agent. Studies have shown that quinazolinone derivatives exhibit antimicrobial, antitumor, and anti-inflammatory activities.

    Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to changes in metabolic pathways.

    Receptor Binding: The compound can bind to receptors on the cell surface, triggering signaling pathways that result in various cellular responses.

    DNA Interaction: The compound can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities. Examples include 2-methyl-4-oxoquinazoline and 3-(4-oxoquinazolin-2-yl)propanoic acid.

    Indole Derivatives: These compounds contain the indole moiety and are known for their diverse biological activities. Examples include indole-3-carboxylic acid and 1-methylindole-3-carboxamide.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]indole-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-14-23-18-9-5-3-8-16(18)21(27)25(14)12-11-22-20(26)17-13-24(2)19-10-6-4-7-15(17)19/h3-10,13H,11-12H2,1-2H3,(H,22,26)

InChI Key

KNNLDNYGVMYACY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CN(C4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.